molecular formula C35H34N10 B14404926 N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine CAS No. 84994-98-9

N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine

Cat. No.: B14404926
CAS No.: 84994-98-9
M. Wt: 594.7 g/mol
InChI Key: FLCGRPHOAUBLJV-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine is a complex organic compound featuring multiple benzimidazole groups attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine typically involves the reaction of benzimidazole derivatives with a suitable diamine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The benzimidazole groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole rings.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moieties.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole groups can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine is unique due to the presence of multiple benzimidazole groups, which confer specific binding properties and biological activities not found in simpler compounds. This makes it particularly valuable in research and potential therapeutic applications.

Properties

CAS No.

84994-98-9

Molecular Formula

C35H34N10

Molecular Weight

594.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C35H34N10/c1-2-11-25-24(10-1)36-32(37-25)20-44(21-33-38-26-12-3-4-13-27(26)39-33)18-9-19-45(22-34-40-28-14-5-6-15-29(28)41-34)23-35-42-30-16-7-8-17-31(30)43-35/h1-8,10-17H,9,18-23H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)

InChI Key

FLCGRPHOAUBLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7

Origin of Product

United States

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